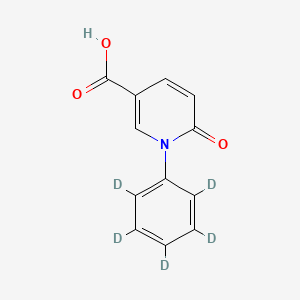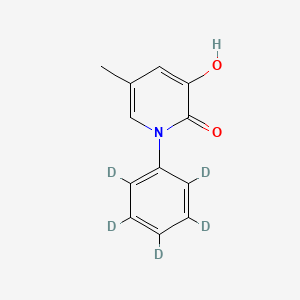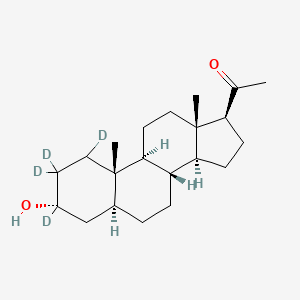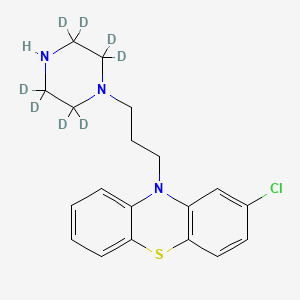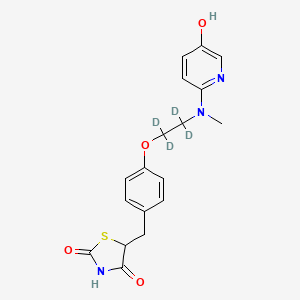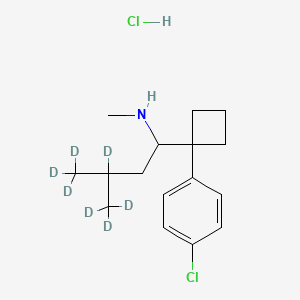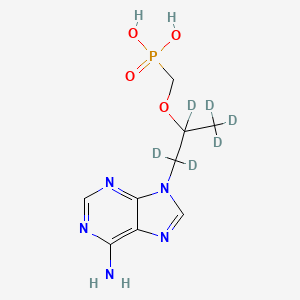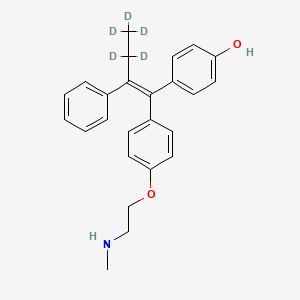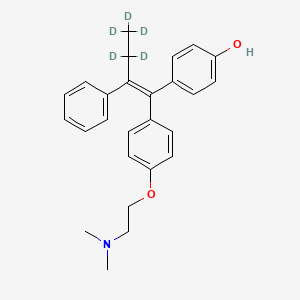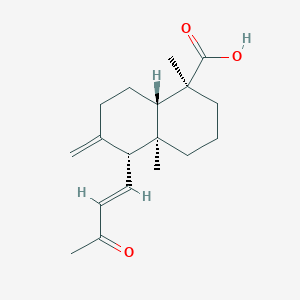
ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid: is a diterpenoid compound with the molecular formula C18H26O3 and a molecular weight of 290.4 g/mol . It is characterized by its unique structure, which includes a labdane skeleton with specific functional groups that contribute to its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes steps such as cyclization, oxidation, and functional group modifications . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with adjustments for scalability and cost-effectiveness . Techniques such as continuous flow synthesis and advanced purification methods are often employed to ensure consistent quality and supply .
Chemical Reactions Analysis
Types of Reactions: : ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups such as carboxylic acids and alkenes .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols . Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: : In chemistry, ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is used as a building block for synthesizing more complex molecules . Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: : In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties . It serves as a lead compound for developing new drugs and therapeutic agents .
Medicine: : In medicine, this compound is investigated for its potential therapeutic effects . Its ability to modulate biological pathways makes it a candidate for drug development .
Industry: : In industry, this compound is used in the production of various chemical products . Its derivatives find applications in materials science, agriculture, and other fields .
Mechanism of Action
The mechanism of action of ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid involves its interaction with specific molecular targets and pathways . It may exert its effects by binding to receptors or enzymes, modulating their activity . The exact pathways involved can vary depending on the biological context and the specific effects being studied .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other diterpenoids with labdane skeletons, such as labdane-8α,15-diol and labdane-8α,15-dione . These compounds share structural similarities but differ in their functional groups and biological activities .
Uniqueness: : ent-14,15-Dinor-13-oxolabda-8(17),11-dien-18-oic acid is unique due to its specific functional groups and the resulting chemical and biological properties . Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1S,4aR,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(E)-3-oxobut-1-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-12-6-9-15-17(3,14(12)8-7-13(2)19)10-5-11-18(15,4)16(20)21/h7-8,14-15H,1,5-6,9-11H2,2-4H3,(H,20,21)/b8-7+/t14-,15+,17+,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLIBSZGTNAGNT-ZRDMDAGASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/[C@@H]1C(=C)CC[C@H]2[C@]1(CCC[C@]2(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
